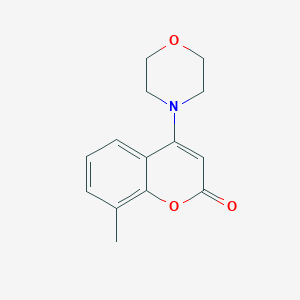

8-Methyl-4-morpholin-4-yl-chromen-2-one

Description

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

8-methyl-4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C14H15NO3/c1-10-3-2-4-11-12(9-13(16)18-14(10)11)15-5-7-17-8-6-15/h2-4,9H,5-8H2,1H3 |

InChI Key |

HXUJEFDGGXBUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)O2)N3CCOCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-Substituted Chromenones

Morpholin-substituted chromenones exhibit variations in substituent positions and functional groups, leading to differences in biological activity and physicochemical properties. Key examples include:

7-Methoxy-4-morpholin-4-yl-chromen-2-one

- Structure : Methoxy group at the 7-position, morpholine at the 4-position.

- Activity : IC50 of 11310 nM against DNA-PK, demonstrating lower potency compared to the 8-methyl analog .

- Key Difference : Methoxy substitution at position 7 reduces steric hindrance but may decrease binding affinity.

8-Methoxy-2-morpholin-4-yl-chromen-4-one

- Structure : Methoxy at 8-position, morpholine at 2-position, chromen-4-one core.

- Activity: Limited activity data available, but positional isomerism (2- vs. 4-morpholinyl) likely alters electronic properties and target interactions .

3-Methyl-2-morpholin-4-yl-chromen-4-one

Thiopyran Analogs

Replacement of the chromenone oxygen with sulfur generates thiopyran derivatives, which exhibit distinct bioactivity:

6-tert-Butyl-2-morpholin-4-yl-4H-thiopyran-4-one

Phenyl-Substituted Chromenones

Phenyl groups introduce aromatic bulk, affecting binding:

2-(4-Morpholinyl)-8-phenyl-4H-chromen-4-one

- Structure : Phenyl at 8-position, morpholine at 2-position.

- Activity: Limited data, but phenyl substitution may improve membrane permeability .

Structural and Activity Trends

Substituent Position and Electronic Effects

Data Tables

Table 1: Comparison of Morpholin-Substituted Chromenones

Preparation Methods

General Reaction Framework

The foundational approach for synthesizing chroman-4-ones (coumarin derivatives) involves reacting o-hydroxyaryl carbonyl compounds with carbonyl derivatives in the presence of amines. Adapted from the chroman-4-one synthesis patent (US4479007A), this method employs 2-hydroxy-5-methylacetophenone as the o-hydroxyaryl component and morpholine as both a catalyst and reactant.

Reaction Conditions

-

Reactants :

-

2-Hydroxy-5-methylacetophenone (1.0 equiv)

-

Acetaldehyde (1.2 equiv)

-

Morpholine (1.5 equiv)

-

-

Solvent : Toluene

-

Temperature : 100°C

-

Duration : 6–8 hours

The reaction proceeds via acid-catalyzed cyclocondensation , where morpholine facilitates enamine formation with acetaldehyde, followed by nucleophilic attack on the activated carbonyl of the o-hydroxyacetophenone. Water is removed azeotropically to drive the reaction to completion.

Yield and Purification

-

Crude Yield : 60–70%

-

Purification : Vacuum distillation (<1 mmHg) or recrystallization from ethanol.

Baker–Venkataraman Rearrangement for Coumarin Scaffold Assembly

Methodology from Organic Letters

A 2006 Organic Letters study describes a two-step synthesis for a structurally analogous triflate intermediate, adaptable for 8-methyl-4-morpholin-4-yl-chromen-2-one.

Step 1: Formation of o-Acyloxyketone

-

Reactants :

-

2-Hydroxy-5-methylacetophenone (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

-

Conditions : Pyridine, 0°C → room temperature, 12 hours.

-

Intermediate : o-(Benzoyloxy)-5-methylacetophenone

Step 2: Cyclization via Baker–Venkataraman Rearrangement

-

Base : Potassium tert-butoxide (2.0 equiv)

-

Solvent : Dry THF

-

Temperature : Reflux (66°C), 4 hours

-

Product : 8-Methyl-chromen-4-one

Step 3: Morpholine Substitution at C4

Yield Data

| Step | Product | Yield |

|---|---|---|

| 1 | o-Acyloxyketone | 85% |

| 2 | 8-Methyl-chromen-4-one | 45% |

| 3 | Target Compound | 62% |

One-Pot Enamine-Mediated Cyclization

Optimized Protocol from Chroman-4-One Patent

This method integrates enamine formation and cyclization into a single step, enhancing efficiency.

Reaction Setup

-

Reactants :

-

2-Hydroxy-5-methylacetophenone (1.0 equiv)

-

Morpholine (2.0 equiv)

-

Acetaldehyde (1.0 equiv)

-

-

Solvent : Xylene

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv)

-

Temperature : 120°C, 4 hours

Mechanism

Performance Metrics

-

Yield : 55%

-

Purity : >95% (HPLC)

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Steps | Total Yield | Complexity |

|---|---|---|---|

| Cyclocondensation | 1 | 60–70% | Low |

| Baker–Venkataraman | 3 | 23% | High |

| One-Pot Enamine | 1 | 55% | Moderate |

Cyclocondensation offers the highest yield and scalability, while the Baker–Venkataraman route provides precise control over substituent positioning at the cost of lower overall efficiency.

Challenges and Optimization Strategies

Byproduct Formation in Morpholine Substitution

Excess morpholine (>3 equiv) reduces side reactions, but residual amine complicates purification. Solutions include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-4-morpholin-4-yl-chromen-2-one, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with a chromenone core. A common approach includes nucleophilic substitution at the 4-position of the chromenone with morpholine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Optimization : Continuous flow reactors and automated systems improve scalability and reproducibility. Yield optimization requires precise control of stoichiometry, temperature, and solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses synchrotron radiation or in-house diffractometers.

- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX provides an integrated interface for data processing .

- Key Parameters : Monitor R-factors (<5% for high quality) and residual electron density maps to validate hydrogen bonding (e.g., morpholine N···O interactions) .

Advanced Research Questions

Q. What is the enzymatic inhibition profile of this compound, and how does its IC50 compare to structural analogs?

- Mechanistic Insights : The compound exhibits moderate inhibition of DNA-dependent protein kinase (DNA-PK) with an IC50 of 8050 nM. This activity is attributed to its morpholine group, which may mimic ATP-binding motifs. Comparisons show that analogs with bulkier substituents (e.g., 6-tert-butyl-2-morpholin-4-yl-4H-thiopyran-4-one, IC50 = 1060 nM) enhance potency via hydrophobic interactions .

- Assay Design : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with purified DNA-PK. Normalize activity against positive controls (e.g., NU7441, a known DNA-PK inhibitor) .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like DNA-PK (PDB: 5LUQ). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand geometry and charge distribution .

- Validation : Compare computed binding energies with experimental IC50 values. Surface plasmon resonance (SPR) can validate docking poses by measuring real-time binding kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values may arise from assay variability (e.g., ATP concentration differences). Address this by standardizing protocols (e.g., fixed 1 mM ATP in kinase assays) and using orthogonal methods (e.g., cellular assays vs. enzymatic assays) .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study reproducibility .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing substituent effects in structure-activity relationship (SAR) studies?

- Spectroscopy :

- NMR : 1H/13C NMR tracks substituent-induced chemical shifts (e.g., methyl group deshielding at δ 2.1–2.3 ppm).

- HRMS : Confirms molecular formula (e.g., C14H13NO3 for this compound).

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote degradation at high concentrations (>10 mM).

- pH Effects : The morpholine group’s pKa (~6.5) dictates protonation state in physiological buffers, affecting membrane permeability. Adjust assay buffers to pH 7.4 with HEPES or PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.